5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine
Overview
Description
Mechanism of Action
Target of Action
The compound “5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on the exact configuration and functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with a pyrrolidine ring are often involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The pyrrolidine ring in the compound could potentially influence these properties .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry of the molecule and increasing its three-dimensional coverage . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity allows for different binding modes to enantioselective proteins, leading to varied biological activities . This compound can inhibit or activate specific enzymes, thereby altering biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Amination: The amine group can be introduced through amination reactions using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but lacks the amine group.
5-Chloro-3-(morpholin-1-ylsulfonyl)pyridin-2-amine: Similar structure but contains a morpholine ring instead of a pyrrolidine ring.
5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine: Similar structure but contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
5-chloro-3-pyrrolidin-1-ylsulfonylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c10-7-5-8(9(11)12-6-7)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVQHBFNDIACGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(N=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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